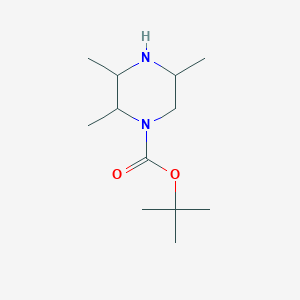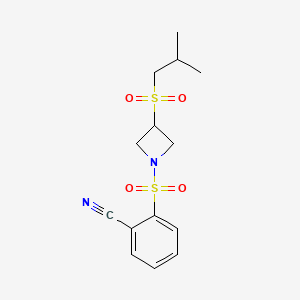
2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide (OPDA) is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various biomedical fields. OPDA belongs to the class of dihydropyridine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Polycyclic Systems and Biological Activity Prediction
A study highlighted the synthesis of novel bicyclic systems through a one-pot condensation of 5-oxopyrrolidine-3-carboxylic acids. These compounds, including structures similar to 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide, were evaluated for their biological activities through prediction methods, indicating potential applications in drug discovery and development processes (Kharchenko, Detistov, & Orlov, 2008).
Synthesis and Computational Studies for Anticancer Activity
Another study focused on the synthesis of compounds through a three-component reaction, including structures akin to the compound . These synthesized compounds were characterized using various techniques and further explored through computational chemistry methods for their non-linear optical properties and potential anticancer activity. The study also conducted molecular docking analyses, suggesting these compounds' interaction with biological targets (Jayarajan et al., 2019).
Synthesis Routes Evaluation
Research on synthesizing related compounds, like 1,5-Dihydroxy-6-oxo-1,6-dihydropyridin-2-carbonsäure and derivatives, was conducted to explore and evaluate historical and new synthesis pathways. This study contributes to understanding the synthetic accessibility of such compounds, which can be pivotal for further application in medicinal chemistry and material science (Wiedemann & Grohmann, 2009).
Ultrasound-Assisted Dehydrogenation
Investigating the dehydrogenation of 2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides to related structures highlighted the efficiency of using ultrasound and specific oxidizing agents. This study not only provides insights into the chemical transformation mechanisms but also suggests potential for enhancing reaction conditions in organic synthesis (Memarian & Soleymani, 2011).
Structural Studies and Potential Antineoplastic Activity
Research on solvated compounds related to 2-oxo-N-(5-oxopyrrolidin-3-yl)-1,2-dihydropyridine-3-carboxamide provided detailed insights into their crystal structure and molecular conformation. Such studies are essential for understanding the physical and chemical properties of these compounds, potentially informing their application in designing new antineoplastic agents (Banerjee et al., 2002).
Propiedades
IUPAC Name |
2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O3/c14-8-4-6(5-12-8)13-10(16)7-2-1-3-11-9(7)15/h1-3,6H,4-5H2,(H,11,15)(H,12,14)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJAQPQKDUGGYRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)NC(=O)C2=CC=CNC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-(5-oxopyrrolidin-3-yl)-1H-pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(2,5-dimethylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2779872.png)


![N-(1-cyano-1,2-dimethylpropyl)-2-({1-[4-(propan-2-yl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2779876.png)
![3-[(4-Chlorophenoxy)methyl]thiophene-2-carbothioamide](/img/structure/B2779877.png)



![3-methyl-7-(3-methylbutyl)-8-{[(naphthalen-1-yl)methyl]sulfanyl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2779882.png)
![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2779883.png)


![4-chlorobenzyl {5-[(4-methylbenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2779890.png)
![1-(2-bromo-5-methoxybenzyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2779891.png)